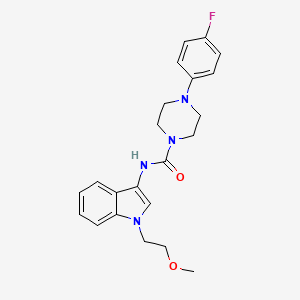

4-(4-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2/c1-29-15-14-27-16-20(19-4-2-3-5-21(19)27)24-22(28)26-12-10-25(11-13-26)18-8-6-17(23)7-9-18/h2-9,16H,10-15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXUIWTZQJOVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives with Aromatic Substitutions

CPIPC Analogs ():

- CPIPC-1 : 4-(5-Chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide.

- CPIPC-2 : 4-(5-Chloropyridin-2-yl)-N-(1-methyl-1H-indazol-6-yl)piperazine-1-carboxamide.

- Key Differences : Chloropyridinyl substituent instead of fluorophenyl; indole/indazolyl positional isomers.

- Implications : The electron-withdrawing chlorine atom may alter receptor binding kinetics compared to fluorine. Indazole derivatives (e.g., CPIPC-2) often exhibit enhanced metabolic stability due to reduced oxidative degradation .

Quinazolinone and Pyrimidine-Based Analogs

Compound A3 ():

- Structure : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.

- Key Differences: Incorporates a quinazolinone ring instead of indole.

- Implications: Quinazolinone moieties are associated with kinase inhibition (e.g., EGFR), suggesting divergent therapeutic applications compared to the indole-based target compound. Melting point (196.5–197.8°C) indicates higher crystallinity, possibly affecting solubility .

Compound C3 ():

- Structure : 2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide.

- Key Differences : Pyrimidine-sulfanyl-acetamide chain and trimethylphenyl group.

Indole and Thiourea Derivatives

Sertindole ():

- Structure: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone.

- Key Differences: Replaces piperazine-carboxamide with a piperidine-imidazolidinone system.

- Implications : Sertindole’s clinical efficacy as an antipsychotic highlights the importance of the 4-fluorophenyl-indole motif in dopamine receptor antagonism. However, the target compound’s 2-methoxyethyl group may reduce polar surface area, enhancing oral bioavailability .

Anti-HIV Thiourea Compound ():

- Structure : 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea.

- Key Differences : Thiourea linker instead of carboxamide; lacks piperazine.

- Implications : The thiourea group facilitates hydrogen bonding with HIV-1 reverse transcriptase residues (e.g., Lys101), achieving an EC50 of 5.45 µg/mL. This underscores how linker chemistry dictates target specificity .

Structural and Pharmacological Trends

Substitution Effects on Activity

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to aromatic pockets in receptors, while chlorine’s larger size may improve hydrophobic interactions but reduce metabolic stability .

- Indole Positional Isomerism : 3-Substituted indoles (target compound) often show stronger receptor affinity than 6-substituted analogs (CPIPC-1) due to spatial alignment with binding sites .

- Methoxyethyl Group : The 2-methoxyethyl substituent in the target compound likely improves solubility and reduces CYP-mediated metabolism compared to unsubstituted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.